2,2-ジフェニルエチルイソシアネート

概要

説明

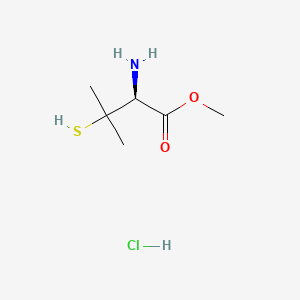

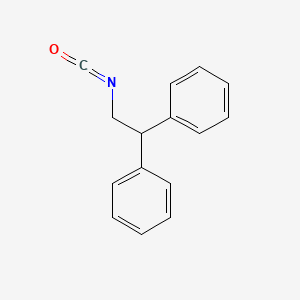

2,2-Diphenylethyl isocyanate (DPEI) is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. DPEI is used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.

科学的研究の応用

プロテオミクス

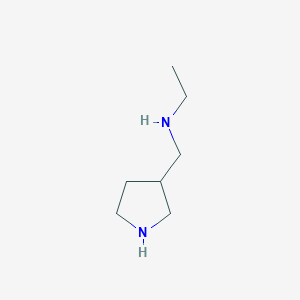

2,2-ジフェニルエチルイソシアネート (2,2-DEPI) は、細胞、組織、または生物体内のタンパク質を調べるプロテオミクスで使用されます。科学者は、Edman 分解 と呼ばれるプロセスを通じてタンパク質を標識するために 2,2-DEPI を使用できます。この技術により、研究者はタンパク質のアミノ酸配列を決定することができ、これはタンパク質の機能を理解するために不可欠です .

ポリウレタンポリマー

2,2-ジフェニルエチルイソシアネートを含むジイソシアネートは、ポリウレタン (PU) ポリマー を製造するために使用されるモノマーです。それらは、2 つの NCO 基を主要な反応部位 として持つことを特徴としています。PU アプリケーションでは、脂肪族ジイソシアネートと芳香族ジイソシアネートの両方を含む幅広い種類のジイソシアネートが使用されています .

アシル化剤

2,2-ジフェニルエチルイソシアネートのようなジイソシアネートは、工業的にアシル化剤 として使用されるメチルイソシアネートのようなモノイソシアネートとは異なります。それらは非常に異なる物理的特性と毒性プロファイル を持っています。

物理的特性

2,2-ジフェニルエチルイソシアネートの屈折率は 1.5790 (lit.)、沸点は 325-330 °C/760 mmHg (lit.)、密度は 25 °C で 1.093 g/mL (lit.) です。これらの特性は、科学研究におけるさまざまなアプリケーションにとって重要です。

作用機序

Target of Action

Isocyanates, in general, are known to react with a variety of biological molecules, including proteins and DNA .

Action Environment

The action, efficacy, and stability of 2,2-Diphenylethyl isocyanate can be influenced by various environmental factors. For example, the exposure potential of isocyanates depends on their physical-chemical properties, such as density, hydrophobicity, and vapor pressure .

生化学分析

Biochemical Properties

2,2-Diphenylethyl isocyanate plays a crucial role in biochemical reactions, particularly in the formation of urethanes and ureas through its interactions with nucleophiles such as alcohols and amines . The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This compound interacts with enzymes and proteins that contain nucleophilic functional groups, leading to the formation of covalent bonds. For instance, it can react with the hydroxyl groups of serine residues in enzymes, potentially inhibiting their activity. Additionally, 2,2-Diphenylethyl isocyanate can form adducts with amino groups in proteins, altering their structure and function.

Cellular Effects

The effects of 2,2-Diphenylethyl isocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. It has been observed to affect cell signaling pathways by covalently modifying signaling proteins, leading to altered gene expression and cellular metabolism . The interaction of 2,2-Diphenylethyl isocyanate with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects.

Molecular Mechanism

At the molecular level, 2,2-Diphenylethyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, forming stable carbamate or urea linkages . This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 2,2-Diphenylethyl isocyanate can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Diphenylethyl isocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to 2,2-Diphenylethyl isocyanate in in vitro or in vivo studies has shown that it can lead to persistent modifications of cellular proteins, resulting in sustained alterations in cellular function. The degradation products of 2,2-Diphenylethyl isocyanate may also have distinct biological effects.

Dosage Effects in Animal Models

The effects of 2,2-Diphenylethyl isocyanate vary with different dosages in animal models. At low doses, this compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce significant toxic effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 2,2-Diphenylethyl isocyanate can lead to adverse effects such as inflammation, oxidative stress, and apoptosis in animal models.

Metabolic Pathways

2,2-Diphenylethyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze its biotransformation. This compound can undergo phase I metabolic reactions, such as oxidation and hydrolysis, leading to the formation of more hydrophilic metabolites . These metabolites can then participate in phase II metabolic reactions, where they are conjugated with endogenous molecules like glucuronic acid or glutathione, facilitating their excretion from the body. The metabolic pathways of 2,2-Diphenylethyl isocyanate are crucial for its detoxification and elimination.

Transport and Distribution

Within cells and tissues, 2,2-Diphenylethyl isocyanate is transported and distributed through interactions with specific transporters and binding proteins . This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. The localization and accumulation of 2,2-Diphenylethyl isocyanate in specific tissues depend on its affinity for these transporters and binding proteins. Additionally, its lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments.

Subcellular Localization

The subcellular localization of 2,2-Diphenylethyl isocyanate is influenced by its chemical properties and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct 2,2-Diphenylethyl isocyanate to specific organelles, where it can exert its biochemical effects. The activity and function of 2,2-Diphenylethyl isocyanate are closely linked to its subcellular localization, as it interacts with different biomolecules in distinct cellular environments.

特性

IUPAC Name |

(2-isocyanato-1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCUGBZSMVASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482753 | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-50-1 | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)